molecular formula C18H16N6O2S2 B2652537 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide CAS No. 1251632-26-4

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2652537
CAS No.: 1251632-26-4
M. Wt: 412.49
InChI Key: QYWUEUSIFOLZAC-UHFFFAOYSA-N
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Description

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a complex organic compound featuring a pyrimidine ring, thiazole rings, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized separately, often starting from a diketone and an amidine.

    Coupling Reactions: The thiazole and pyrimidine rings are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

    Final Assembly: The furan ring is introduced in the final step, typically through a substitution reaction involving a halogenated furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated derivatives, such as bromo- or chloro-compounds, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications are of significant interest. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, bacterial infections, or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide: Lacks the furan ring, potentially altering its biological activity.

    N-(4-(furan-2-yl)thiazol-2-yl)acetamide: Lacks the pyrimidine ring, which may affect its chemical reactivity and biological properties.

    2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(thiazol-2-yl)acetamide: Lacks the furan ring, which could influence its interaction with biological targets.

Uniqueness

The presence of both the pyrimidine and furan rings in 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide imparts unique chemical and biological properties. This combination of rings may enhance its binding affinity to specific targets, increase its stability, or improve its pharmacokinetic profile compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S2/c1-10-6-11(2)20-16(19-10)24-17-21-12(8-27-17)7-15(25)23-18-22-13(9-28-18)14-4-3-5-26-14/h3-6,8-9H,7H2,1-2H3,(H,22,23,25)(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWUEUSIFOLZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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